(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride
Description
(3S)-1-(Oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride is a chiral pyrrolidine derivative featuring a tetrahydropyran-4-carbonyl group attached to the pyrrolidine nitrogen. The (3S)-configuration ensures stereochemical specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m0./s1 |
InChI Key |
BMNJYMNFGVLTFB-FVGYRXGTSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2CCOCC2.Cl |
Canonical SMILES |
C1CN(CC1N)C(=O)C2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural feature is the oxane-4-carbonyl group , which distinguishes it from analogs with alternative substituents (e.g., aryl, heteroaryl, or alkyl groups). Below is a comparative analysis:
Table 1: Structural Features of Selected Pyrrolidine Derivatives
Physicochemical Properties
The oxane-4-carbonyl group introduces polarity, lowering logP compared to lipophilic analogs like 4-chlorobenzyl derivatives. Hydrochloride salts further enhance aqueous solubility.
Table 2: Physicochemical Data
Pharmacological Profiles
While the target compound lacks reported activity, structural analogs highlight trends:
Biological Activity
(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can be achieved through various methods, including:
- Copper-Catalyzed Oxidative Dehydrogenative [3 + 2] Annulation : This method utilizes O-acyl oximes as internal oxidants along with α-amino ketones to form the compound effectively.
- Industrial Production : Large-scale synthesis often employs optimized reaction conditions to enhance yield and purity, though specific details may vary among manufacturers.
Biological Activity
The biological activity of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride has been explored in several studies, focusing on its interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride, exhibit significant antibacterial properties. For instance, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In studies involving β-lactamase enzymes, it demonstrated the ability to form stable acyl-enzyme complexes, indicating its potential use in combating antibiotic resistance by inhibiting β-lactamases .
Case Studies
Several case studies highlight the biological applications of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride:
- Antibacterial Efficacy : A study tested various derivatives against clinical isolates of Klebsiella pneumoniae, showing that certain modifications enhanced antibacterial activity significantly .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the pyrrolidine ring could lead to improved potency against resistant bacterial strains .
Research Findings
Recent findings from diverse sources have documented the biological activities and potential applications of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
